molecular formula C14H24O B14207919 3-(Cyclohexylidenemethylidene)heptan-1-OL CAS No. 821783-07-7

3-(Cyclohexylidenemethylidene)heptan-1-OL

Cat. No.: B14207919
CAS No.: 821783-07-7
M. Wt: 208.34 g/mol
InChI Key: SUVBVGTZBSWJEQ-UHFFFAOYSA-N
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Description

3-(Cyclohexylidenemethylidene)heptan-1-OL is an organic compound with a complex structure that includes a cyclohexylidene group and a heptan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylidenemethylidene)heptan-1-OL typically involves the reaction of cyclohexanone with heptanal in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then subjected to further reactions to introduce the heptan-1-ol moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylidenemethylidene)heptan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylidenemethylidene ketone or aldehyde.

    Reduction: Formation of cyclohexylidenemethylidene heptanol.

    Substitution: Formation of cyclohexylidenemethylidene heptyl halides or amines.

Scientific Research Applications

3-(Cyclohexylidenemethylidene)heptan-1-OL has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylidenemethylidene)heptan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Hepten-1-ol: Similar in structure but lacks the cyclohexylidene group.

    3-Cyclohexen-1-ol: Contains a cyclohexenyl group instead of cyclohexylidene.

    3-Heptanol: A simpler alcohol with a heptan-3-ol structure.

Uniqueness

3-(Cyclohexylidenemethylidene)heptan-1-OL is unique due to the presence of both cyclohexylidene and heptan-1-ol moieties, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

821783-07-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C14H24O/c1-2-3-7-14(10-11-15)12-13-8-5-4-6-9-13/h15H,2-11H2,1H3

InChI Key

SUVBVGTZBSWJEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C1CCCCC1)CCO

Origin of Product

United States

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